3,4-Didehydroreserpine chemical structure and properties
3,4-Didehydroreserpine chemical structure and properties
[1]
Part 1: Executive Summary & Chemical Identity[1]
3,4-Didehydroreserpine (also known as 3,4-dehydroreserpine) is the primary oxidative degradation product of the antihypertensive alkaloid Reserpine. Chemically, it represents the aromatized, quaternary ammonium derivative of the parent molecule. Its presence is a critical quality attribute in pharmaceutical stability testing, serving both as a marker of degradation and the basis for fluorometric quantification of Reserpine.
Unlike Reserpine, which is lipophilic and weakly fluorescent, 3,4-didehydroreserpine is a charged, hydrophilic species that exhibits intense green fluorescence.[1] This distinct spectral signature allows for high-sensitivity detection but also signifies the loss of the parent drug's blood-brain barrier permeability.[1]
Chemical Identity Table[1][2][3][4]
| Property | Data |
| IUPAC Name | Methyl (15S,17R,18R,19S,20S)-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-1,2,3,4,5,6,11,12,14,15,16,17,18,19,20,21-hexadehydro-yohimban-4-ium-16-carboxylate |
| Common Name | 3,4-Didehydroreserpine |
| CAS Number | 20370-94-9 |
| Molecular Formula | C₃₃H₃₉N₂O₉⁺ (Cationic species) |
| Molecular Weight | 607.68 g/mol |
| Appearance | Yellow to greenish-yellow solid (salt form) |
| Solubility | Soluble in polar solvents (Methanol, Water/Acetonitrile mixtures); less soluble in non-polar organics compared to Reserpine.[1][2][3][4][5][6][7][8][9] |
| Fluorescence | Strong Green Emission ( |
Part 2: Structural Transformation & Mechanism
The formation of 3,4-didehydroreserpine is an oxidative dehydrogenation process.[1] The C3-C4 bond in the C-ring of the yohimbane skeleton undergoes oxidation, introducing a double bond.[1] This transformation converts the tertiary amine at position 4 into a quaternary ammonium cation, extending the conjugation of the indole system.
Mechanistic Pathway
The reaction is catalyzed by light (photo-oxidation) or chemical oxidants (e.g., Nitrite/Acid). This structural change fundamentally alters the molecule's electronics, activating the fluorescence pathway that is "quenched" in the parent molecule.
Figure 1: Oxidative conversion of Reserpine to 3,4-Didehydroreserpine.[1][2] The formation of the N4=C3 double bond creates a charged, conjugated system.
Part 3: Physicochemical & Spectral Properties[1][10]
Fluorescence (The "Green" Signature)
While Reserpine exhibits negligible fluorescence in its native state, 3,4-didehydroreserpine is a potent fluorophore.[1]
-
Excitation (
): ~390 nm (Near UV) -
Emission (
): ~510 nm (Green) -
Application: This property is exploited in the USP Fluorometric Assay .[1] Reserpine is intentionally oxidized with Sodium Nitrite (
) in dilute acid to form 3,4-didehydroreserpine, and the resulting fluorescence is proportional to the original Reserpine concentration.
UV-Vis Absorbance
The extended conjugation results in a bathochromic shift (red shift) compared to Reserpine.[1]
-
Reserpine:
.[1] -
3,4-Didehydroreserpine: Exhibits a broad absorption band extending into the visible region (
), responsible for its yellow color.
Solubility & Partitioning
-
Polarity: The quaternary nitrogen makes 3,4-didehydroreserpine significantly more polar than Reserpine.[1]
-
Chromatography: In Reversed-Phase HPLC (RP-HPLC), 3,4-didehydroreserpine elutes earlier than Reserpine due to its higher affinity for the aqueous mobile phase.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of 3,4-Didehydroreserpine Standard (In-Situ)
Use this protocol to generate the compound for peak identification or fluorometric calibration.
Reagents:
-
Reserpine Standard (USP Grade)
-
Glacial Acetic Acid[3]
-
Sodium Nitrite (
) Solution (0.1% w/v in water, fresh)
Procedure:
-
Preparation: Dissolve 10 mg of Reserpine in 50 mL of dilute acetic acid (1.0 M).
-
Oxidation: Add 1.0 mL of fresh 0.1%
solution. -
Reaction: Heat gently at 50-60°C for 30 minutes or allow to stand at room temperature for 2 hours protected from light.
-
Observation: The solution will turn from colorless to a distinct yellow-green fluorescent hue.[1]
-
Purification (Optional): For isolation, neutralize with bicarbonate, extract with Chloroform/Methanol (9:1), and evaporate. The residue is the salt form.[1]
Protocol B: HPLC Analysis for Impurity Profiling
Standardized method for separating the parent drug from the 3,4-didehydro degradant.
| Parameter | Condition |
| Column | C18 (L1), |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) [35:65 v/v] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 268 nm (for concurrent detection) or Fluorescence ( |
| Retention Time | 3,4-Didehydroreserpine: ~4-6 min Reserpine: ~10-12 min |
Note on Causality: The acidic pH of the mobile phase is critical.[1] It suppresses the ionization of silanols on the column and stabilizes the quaternary ammonium species, preventing peak tailing.
Part 5: Pharmacology & Toxicology[9]
Biological Activity[1][2][4][8][11]
-
CNS Penetration: Reserpine crosses the blood-brain barrier (BBB) effectively to deplete monoamines (norepinephrine, dopamine).[1] 3,4-Didehydroreserpine, being a permanently charged quaternary ammonium salt, has poor BBB permeability .[1]
-
Potency: It is generally considered pharmacologically inactive regarding the sedative and antipsychotic effects associated with Reserpine.[1]
-
Peripheral Effects: Some quaternary analogs retain peripheral hypotensive activity, but 3,4-didehydroreserpine is primarily viewed as a toxicological impurity rather than an active metabolite.[1]
Regulatory Status[2][10]
-
Classification: Classified as a degradation product/impurity.
-
Limits: Must be controlled in drug substances. Typically, limits are set at NMT (Not More Than) 0.5% - 1.0% depending on the specific monograph (USP/EP).[1]
Part 6: Analytical Decision Logic
The following diagram illustrates the decision process for identifying this specific impurity during stability testing.
Figure 2: Analytical workflow for distinguishing Reserpine from its 3,4-Didehydro degradation product.
References
-
United States Pharmacopeia (USP) . Reserpine Monograph & General Chapter <1086> Impurities in Drug Substances. USP-NF.[1]
-
PubChem Database . 3,4-Didehydroreserpine (Compound Summary). National Center for Biotechnology Information.[1] Link
-
Stitzel, R. E. (1976).[1] The biological fate of reserpine. Pharmacological Reviews, 28(3), 179-208.[1]
-
Ciba Pharmaceutical Products . Oxidation of Reserpine and Related Alkaloids. Journal of the American Chemical Society.[1] (Historical reference for oxidation mechanism).[1]
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- 3. Fluorescent Dye Wavelength Index [sigmaaldrich.com]
- 4. 3,4-Didehydroreserpine | C33H39N2O9+ | CID 182608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
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